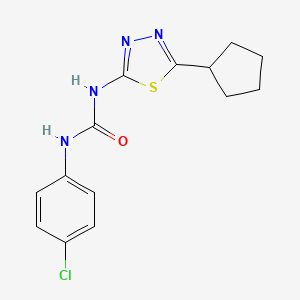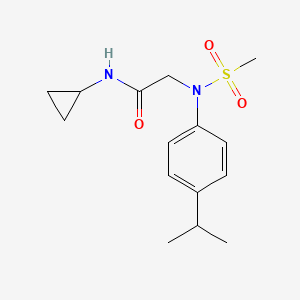![molecular formula C20H20O3 B5809012 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5809012.png)
4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one, also known as Hesperetin, is a flavanone compound found in citrus fruits such as oranges, lemons, and grapefruits. It is a natural antioxidant that has been studied for its potential therapeutic properties.
作用機序
The mechanism of action of hesperetin is complex and varies depending on the target cells and tissues. 4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been shown to modulate various signaling pathways, including PI3K/Akt, MAPK, NF-κB, and Nrf2 pathways. This compound can also interact with various molecular targets, including enzymes, receptors, and transcription factors. The antioxidant and anti-inflammatory properties of hesperetin are mainly attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on the human body. This compound can improve lipid metabolism by reducing the levels of triglycerides, LDL cholesterol, and total cholesterol, and increasing the levels of HDL cholesterol. This compound can also reduce oxidative stress by scavenging ROS and enhancing the activity of antioxidant enzymes. This compound can protect against atherosclerosis by inhibiting the expression of adhesion molecules and reducing the infiltration of inflammatory cells. This compound can also improve cognitive function by enhancing synaptic plasticity and reducing neuronal damage.
実験室実験の利点と制限
4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments, including its natural origin, low toxicity, and availability. This compound can be easily synthesized from hesperidin or eriodictyol, which are abundant in citrus fruits. This compound has low toxicity and is well-tolerated by animals and humans. This compound is also available in various forms, including powder, capsules, and solutions. However, there are also limitations for lab experiments with hesperetin, including its low bioavailability, poor solubility, and instability. This compound has low bioavailability due to its poor absorption and metabolism in the human body. This compound also has poor solubility in water, which limits its use in aqueous solutions. This compound is also unstable under certain conditions, such as high temperature and pH.
将来の方向性
There are several future directions for research on hesperetin. One direction is to improve the bioavailability and stability of hesperetin through formulation and delivery strategies, such as nanotechnology and liposomes. Another direction is to investigate the potential synergistic effects of hesperetin with other natural compounds or drugs. Another direction is to explore the role of hesperetin in other diseases, such as diabetes, obesity, and autoimmune diseases. Another direction is to elucidate the molecular mechanisms underlying the therapeutic effects of hesperetin, particularly in cancer and neurodegenerative diseases. Overall, hesperetin has great potential as a natural antioxidant and therapeutic agent for various diseases, and further research is needed to fully understand its properties and applications.
合成法
4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can be synthesized from hesperidin, a flavanone glycoside found in citrus fruits. The process involves hydrolysis of hesperidin using acid or enzyme, followed by separation and purification of hesperetin. This compound can also be synthesized from eriodictyol, another flavanone compound found in citrus fruits, through demethylation and oxidation reactions.
科学的研究の応用
4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been studied for its potential therapeutic properties in various fields of research, including cancer, cardiovascular diseases, neurodegenerative diseases, and inflammation. In cancer research, hesperetin has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In cardiovascular research, hesperetin has been shown to improve lipid metabolism, reduce oxidative stress, and protect against atherosclerosis. In neurodegenerative research, hesperetin has been shown to protect against neuronal damage and improve cognitive function. In inflammation research, hesperetin has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
特性
IUPAC Name |
4-ethyl-8-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-16-11-19(21)23-20-14(3)18(9-8-17(16)20)22-12-15-7-5-6-13(2)10-15/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOBYUQIJLWMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)





![N-(3-chloro-4-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5808978.png)
![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B5808992.png)
![2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5809000.png)


![1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone](/img/structure/B5809031.png)

![[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B5809041.png)